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Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role

in activating the RAS/MAPK signaling cascade, which is frequently dysregulated in various

human cancers. Consequently, SHP2 has emerged as a compelling target for cancer therapy.

SHP836 is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket and stabilizing it in an

inactive conformation. This document provides detailed application notes and protocols for the

use of SHP836 in combination with other kinase inhibitors, a strategy aimed at overcoming

drug resistance and enhancing anti-tumor efficacy.

Mechanism of Action and Rationale for Combination
Therapy
SHP2 is recruited to activated, phosphorylated RTKs (e.g., EGFR, FGFR, MET) and

dephosphorylates specific substrates, leading to the activation of RAS and the downstream

MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and

differentiation. In many cancers, resistance to targeted therapies that inhibit specific kinases

(e.g., EGFR inhibitors, MEK inhibitors) can arise through the reactivation of the MAPK pathway

via feedback loops or bypass tracks that often converge on SHP2.
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By inhibiting SHP2, SHP836 can block this signal relay, thereby preventing the reactivation of

the MAPK pathway. This provides a strong rationale for combining SHP836 with other kinase

inhibitors to achieve a more profound and durable inhibition of oncogenic signaling.

Signaling Pathway and Points of Inhibition
The following diagram illustrates the role of SHP2 in the RAS/ERK signaling pathway and the

rationale for combination therapy.
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Figure 1: SHP2 in the RAS/ERK signaling pathway and inhibitor targets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b610829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
While extensive quantitative data for SHP836 in combination with other classes of kinase

inhibitors is currently limited in publicly available literature, the following table summarizes the

known potency of SHP836 and provides context with data from another well-characterized

SHP2 inhibitor, SHP099, which is often used in combination studies. Researchers should note

that due to its lower potency, higher concentrations of SHP836 may be required in experimental

settings compared to SHP099.

Inhibitor Target IC50
Combinatio
n Partner(s)

Observed
Effect

Reference

SHP836 SHP2 12 µM SHP099

Competitive

inhibition

(weakened

effect)

[1]

SHP099 SHP2 0.07 µM
Osimertinib

(EGFRi)

Strong

suppression

of p-MEK and

p-ERK

[2]

SHP099 SHP2 0.07 µM
Lapatinib

(pan-ERBBi)

Further

suppression

of p-ERK,

stronger

effect on cell

viability

[3]

SHP099 SHP2 0.07 µM
Ribociclib

(CDK4/6i)

Potent

combination

in KRAS-

amplified

GEA

[3]

SHP099 SHP2 0.07 µM
Trametinib

(MEKi)

Highly

efficacious in

KRAS-mutant

tumor models

[4]
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Note: The data for SHP099 is provided to illustrate the potential of SHP2 inhibitors in

combination therapies. Direct experimental validation is required for SHP836 combinations.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of SHP836 in

combination with other kinase inhibitors.

Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of SHP836, a second kinase inhibitor, and their

combination on the proliferation of cancer cell lines.

Materials:

Cancer cell line of interest

Complete growth medium

SHP836 (stock solution in DMSO)

Second kinase inhibitor (stock solution in DMSO)

96-well cell culture plates

MTS or MTT reagent

Solubilization solution (for MTT)

Plate reader

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete

growth medium.
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Incubate for 24 hours at 37°C, 5% CO2.

Drug Treatment:

Prepare serial dilutions of SHP836 and the second kinase inhibitor in complete growth

medium.

For combination studies, prepare a matrix of concentrations for both inhibitors.

Remove the medium from the wells and add 100 µL of the drug-containing medium.

Include vehicle control (DMSO) wells.

Incubate for 72 hours at 37°C, 5% CO2.

MTS/MTT Addition:

For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

After incubation, add 100 µL of solubilization solution and mix thoroughly.

Data Acquisition:

Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control.

Determine the IC50 values for each inhibitor alone and in combination.

Use software such as CompuSyn to calculate the Combination Index (CI) to determine

synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for Phospho-ERK and DUSP6
This protocol is used to assess the pharmacodynamic effects of SHP836 and its combination

partners on the MAPK signaling pathway.
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Materials:

Treated cell lysates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-DUSP6, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Protocol:

Cell Lysis:

Treat cells with SHP836 and/or the second kinase inhibitor for the desired time (e.g., 2, 6,

24 hours).

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify band intensities using image analysis software and normalize to a loading control

(e.g., GAPDH).

Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the combination of SHP836
with another kinase inhibitor.
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Figure 2: Workflow for evaluating SHP836 combination therapy.

Conclusion
The allosteric SHP2 inhibitor SHP836 represents a promising agent for combination therapies

aimed at overcoming resistance to other kinase inhibitors. While direct evidence for SHP836 in

combination with inhibitors of different kinase families is still emerging, the strong preclinical

rationale and the extensive data from other SHP2 inhibitors highlight the potential of this

therapeutic strategy. The provided protocols and workflows offer a framework for researchers to

investigate the synergistic potential of SHP836 in various cancer models. Careful consideration

of SHP836's potency and the specific genetic context of the cancer model will be crucial for

successful experimental design and interpretation.
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To cite this document: BenchChem. [Application Notes and Protocols: SHP836 in
Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610829#shp836-in-combination-with-other-kinase-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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